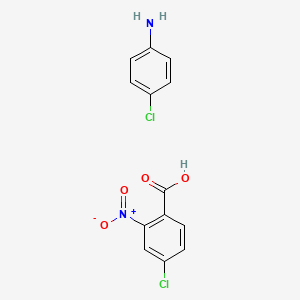
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is a complex peptide compound composed of multiple amino acids. It is a part of a larger class of bioactive peptides that play significant roles in various biological processes. This compound is particularly noted for its involvement in biochemical pathways and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce the peptide in microbial systems.
化学反応の分析
Types of Reactions
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting disulfide bonds to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced peptides with free thiol groups, and substituted peptides with altered functional groups.
科学的研究の応用
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The peptide is involved in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a drug delivery system.
Industry: The peptide is used in the development of biosensors and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist, altering the signaling pathways involved in metabolic regulation.
類似化合物との比較
Similar Compounds
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
- L-alanyl-L-glutamine dipeptide
Uniqueness
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar peptides.
特性
CAS番号 |
823233-56-3 |
|---|---|
分子式 |
C26H39N7O10 |
分子量 |
609.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H39N7O10/c1-13(35)21(33-22(38)15(27)12-34)25(41)32-18(11-14-5-3-2-4-6-14)24(40)30-16(7-9-19(28)36)23(39)31-17(26(42)43)8-10-20(29)37/h2-6,13,15-18,21,34-35H,7-12,27H2,1H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,39)(H,32,41)(H,33,38)(H,42,43)/t13-,15+,16+,17+,18+,21+/m1/s1 |
InChIキー |
VOAFLTMGMRGYOX-PWCCBTNGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


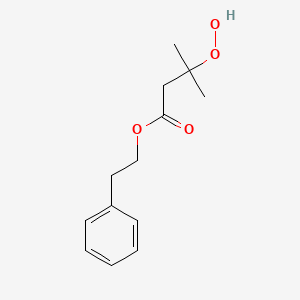
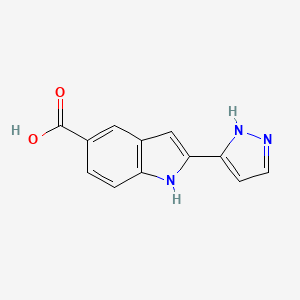
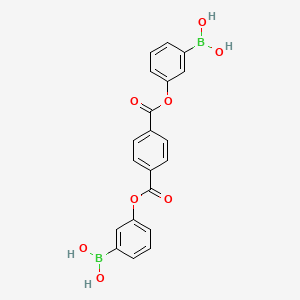
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

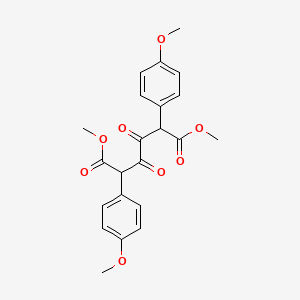
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
